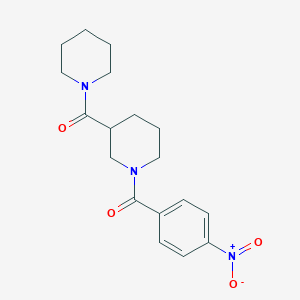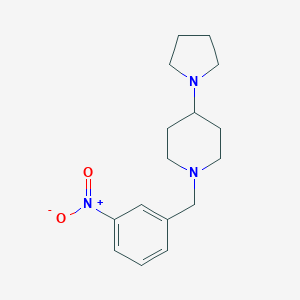![molecular formula C18H27N3O2 B229492 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane](/img/structure/B229492.png)
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane typically involves the ring expansion of smaller heterocyclic compounds. One common method is the thermal or photochemical ring expansion of piperidine derivatives. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the ring expansion process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave irradiation or ultrasound-assisted synthesis. These techniques offer higher yields and more efficient reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the nitro group to an amine.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperidine and azepane rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Azepine: Another seven-membered heterocyclic compound with different substituents.
Azepinone: Contains a carbonyl group within the seven-membered ring.
Benzazepine: Features a benzene ring fused to the azepine ring.
Dibenzazepinone: Contains two benzene rings fused to the azepine ring.
Uniqueness
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane is unique due to its specific combination of a nitrobenzyl group, piperidine ring, and azepane ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-7-5-16(6-8-18)15-19-13-9-17(10-14-19)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-15H2 |
InChI Key |
RHMUINAFPFUUFL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)
